molecular formula C26H39N5O5 B8548513 Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate

Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate

Cat. No.: B8548513
M. Wt: 501.6 g/mol
InChI Key: DZZMJWXHZGZBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate is a useful research compound. Its molecular formula is C26H39N5O5 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H39N5O5

Molecular Weight

501.6 g/mol

IUPAC Name

tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]anilino]acetate

InChI

InChI=1S/C26H39N5O5/c1-7-13-30-22(27)21(24(34)31(14-8-2)25(30)35)29-23(33)17(3)15-18-9-11-19(12-10-18)28-16-20(32)36-26(4,5)6/h9-12,17,28H,7-8,13-16,27H2,1-6H3,(H,29,33)

InChI Key

DZZMJWXHZGZBDS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=C(C=C2)NCC(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-alpha-methyl-benzenepropanoic acid (1.07 g, 3.64 mmol) in tetrahydrofuran (15 mL) and treat with N-methylmorpholine (0.4 mL, 3.64 mmol). Cool to -20° C. and treat with isobutyl chloroformate (0.47 mL, 3.64 mmol). Stir for 30 minutes and add a solution of 1,3-dipropyl-5,6-diaminouracil (0.82 g, 3.64 mmol) in dimethylformamide (5 mL). Stir for 3 hours at -20° C., warm to room temperature and dilute with ethyl ether (200 mL). Separate the organic phase, wash with water (200 mL) and dry (MgSO4). Evaporate the solvent in vacuo and purify by flash chromatography to yield the title compound.
Name
4-[[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-alpha-methyl-benzenepropanoic acid
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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